

Application Notes and Protocols for Root Canal Obturation with Kri Paste

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Compound of Interest

Compound Name: Kri paste

Cat. No.: B1172498

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Introduction

Kri paste is an iodoform-based root canal filling material primarily utilized in pediatric dentistry for the obturation of primary teeth after pulpectomy.[1][2][3] Its composition is designed to be resorbable, allowing for the natural exfoliation of the primary tooth without interfering with the eruption of the succedaneous permanent tooth.[2] The paste also possesses antimicrobial properties attributed to its components.[1] These application notes provide a comprehensive overview of the techniques, protocols, and available data on **Kri paste** to support research and development activities.

Composition

Kri 1 paste is a pre-mixed paste with the following composition[1]:

- Iodoform (80.8%): Acts as the main filler, provides radiopacity, and has antimicrobial properties.
- Camphor (4.86%): Serves as a plasticizer and has mild antiseptic properties.
- p-Chlorophenol (2.025%): A disinfectant.
- Menthol (1.215%): Provides a soothing effect and has mild antiseptic properties.

There is also a variant known as Kri-3 liquid, which has a twelve-fold higher concentration of parachlorophenol, camphor, and menthol, thus possessing greater antimicrobial properties.

Data Summary

The following tables summarize the available quantitative data for **Kri paste** and comparable iodoform-based pastes.

Table 1: Physicochemical Properties of Iodoform-Based Pastes

Property	Iodoform-Based Paste (Experimental)[4][5][6]	Vitapex® (Iodoform-based) [4][5][6]	ANSI/ADA Specification No. 57 Standard
Flow	25 mm	19.6 mm	≥ 17 mm
Radiopacity	6.06 mm Al	4.47 mm Al	≥ 3 mm Al
pH (at 28 days)	8.19	7.79	Not specified
Solubility (at 28 days)	2.89%	2.68%	≤ 3%
Setting Time	Not specified for Kri paste, but it is known not to set hard.[1]	Not specified	30-75 minutes (Type 1)

Data for the experimental iodoform-based paste is included to provide a baseline for expected physicochemical properties, as specific data for **Kri paste** is limited in the literature.

Table 2: Clinical Success Rates of Kri Paste vs. Zinc Oxide-Eugenol (ZOE)

Study	Filling Material	Overall Success Rate	Success Rate (Overfilled Canals)	Success Rate (Underfilled Canals)
Holan G et al. (1993) ^[2]	Kri Paste	84%	79%	86%
ZOE	65%	41%	83%	

Table 3: In Vitro Antimicrobial and Cytotoxicity Data (Kri 1 Paste vs. ZOE)

Parameter	Kri 1 Paste	ZOE	Finding
Antimicrobial Activity (Zone of Inhibition)	Smaller zone of inhibition	Greater zone of inhibition	ZOE showed better antimicrobial activity in this study. ^{[1][7]}
Cytotoxicity (4-hr direct contact)	Remained high regardless of setting time	Decreased with setting time	Kri 1 paste showed sustained high cytotoxicity. ^{[1][7]}
Cytotoxicity (24-hr direct contact)	High	High	Both materials showed high cytotoxicity with prolonged direct contact. ^{[1][7]}
Cytotoxicity (Indirect contact)	Decreased to control levels after >7 days	Decreased to control levels after 1 day	ZOE showed lower cytotoxicity in indirect contact. ^{[1][7]}

Application Protocols

While specific manufacturer's instructions for **Kri paste** are not readily available in the reviewed literature, a standard protocol for its application can be derived from clinical studies. The most commonly cited method for the placement of **Kri paste** is using a Lentulo spiral filler.

Protocol 1: Root Canal Obturation with Kri Paste using a Lentulo Spiral

1. Canal Preparation:

- Isolate the tooth using a rubber dam.
- Prepare an access cavity and locate the canal orifices.
- Establish the working length, staying 1-2 mm short of the radiographic apex.
- Clean and shape the root canals using appropriate endodontic files.
- Irrigate the canals thoroughly with a non-irritating solution such as saline or sterile water. Avoid sodium hypochlorite as the final irrigant as it may interact with the paste components.
- Dry the canals with paper points. The canals should be dry, but not desiccated.

2. Paste Application:

- Select a Lentulo spiral filler that is one size smaller than the last file used for canal preparation.
- The Lentulo spiral should be measured and marked to be 2-3 mm short of the working length to prevent over-extrusion of the paste.
- Mount the Lentulo spiral on a slow-speed handpiece.
- Coat the tip of the Lentulo spiral with **Kri paste**.
- Insert the Lentulo spiral into the canal to the predetermined length.
- Activate the handpiece at a low speed (e.g., 300-500 RPM) in a clockwise direction while slowly withdrawing the instrument from the canal. This action carries the paste apically and fills the canal.
- Repeat the process until the canal is visibly filled with the paste at the orifice.

- Gently condense the paste at the canal orifice with a cotton pellet.

3. Verification and Restoration:

- Take a postoperative radiograph to evaluate the quality of the obturation (i.e., length and presence of voids).
- Place a suitable temporary or permanent restoration over the obturated canals.

Experimental Methodologies

The following are detailed methodologies for key experiments that can be used to evaluate iodoform-based pastes like **Kri paste**.

Protocol 2: In Vitro Assessment of Physicochemical Properties (based on ANSI/ADA Specification No. 57)

1. Flow Test:

- Mix the paste according to the manufacturer's instructions (if available) or to a consistent putty-like texture.
- Place 0.5 mL of the mixed paste onto a glass plate.
- Place a second glass plate on top of the paste with a 120g weight.
- After 10 minutes, remove the weight and measure the major and minor diameters of the compressed paste disk.
- The average of these two diameters represents the flow of the material.

2. Radiopacity Test:

- Place a sample of the paste with a standardized thickness (e.g., 1 mm) onto a digital radiographic sensor.
- Place an aluminum step-wedge with varying thicknesses (e.g., 2, 4, 6, 8, 10 mm) adjacent to the sample.

- Expose the sensor to a standard X-ray source.
- Compare the optical density of the paste to that of the aluminum step-wedge using densitometric software. The radiopacity is expressed as the equivalent thickness of aluminum.

3. Solubility Test:

- Prepare standardized cylindrical samples of the paste and allow them to set (if applicable) or condition for a specified time.
- Weigh the initial dry mass of each sample (W1).
- Immerse the samples in deionized water for a specified period (e.g., 28 days).
- After immersion, remove the samples, dry them in a desiccator, and weigh the final dry mass (W2).
- Calculate the solubility as the percentage of weight loss: $\text{Solubility (\%)} = [(W1 - W2) / W1] \times 100$.

4. pH Measurement:

- Place samples of the paste in tubes containing deionized water.
- At various time intervals (e.g., 1, 24, 72 hours, and weekly for up to 28 days), measure the pH of the water using a calibrated pH meter.

Protocol 3: In Vitro Cytotoxicity Assay (Direct and Indirect Contact)

1. Cell Culture:

- Culture a suitable cell line, such as L929 mouse fibroblasts, in appropriate culture medium.

2. Direct Contact Test:

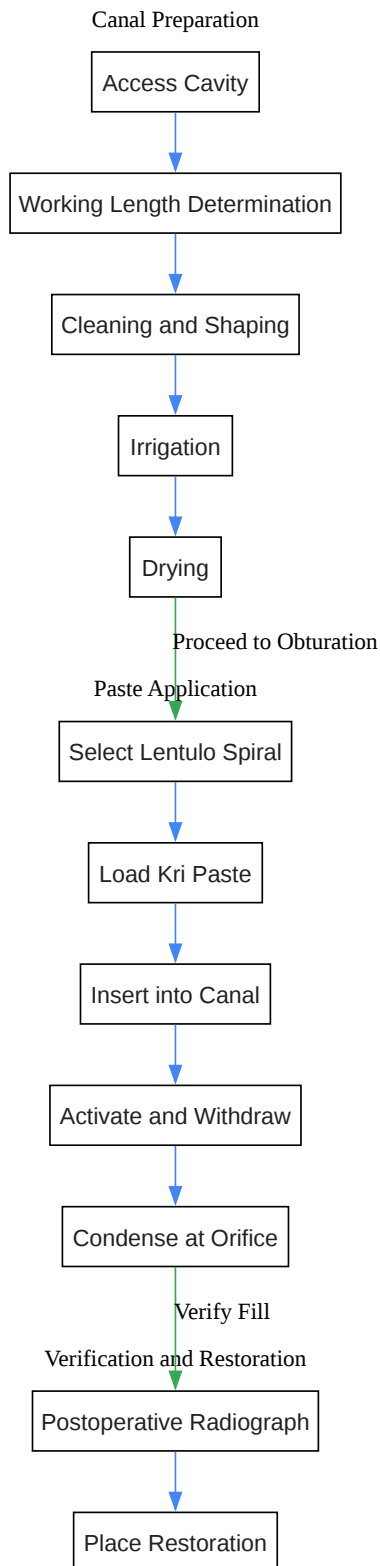
- Prepare samples of **Kri paste**.

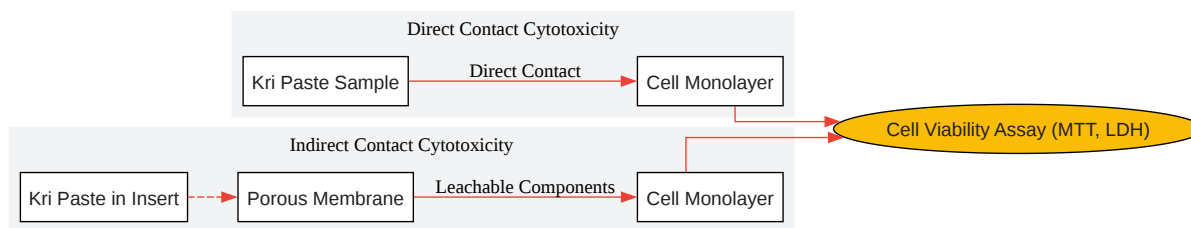
- Plate the cultured cells in multi-well plates.
- Once the cells have adhered, place the **Kri paste** samples in direct contact with the cell monolayer.
- Incubate for a specified period (e.g., 4 and 24 hours).
- Assess cell viability using a suitable assay, such as the MTT assay or by measuring the release of a cytoplasmic enzyme (e.g., lactate dehydrogenase).

3. Indirect Contact Test:

- Place samples of **Kri paste** in cell culture inserts with a porous membrane.
- Place these inserts into wells containing a monolayer of the cultured cells, ensuring no direct contact between the paste and the cells.
- Incubate for a specified period (e.g., 24 hours).
- Assess cell viability as described for the direct contact test.

Diagrams





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